molecular formula C8H12Cl2N2O2 B13490268 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride

2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride

Cat. No.: B13490268
M. Wt: 239.10 g/mol
InChI Key: FOUSGFBYGDDAQB-UHFFFAOYSA-N
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Description

2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and an acetic acid group at the 3-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is unique due to the presence of both the aminomethyl and acetic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

2-[6-(aminomethyl)pyridin-3-yl]acetic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-7-2-1-6(5-10-7)3-8(11)12;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H

InChI Key

FOUSGFBYGDDAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)CN.Cl.Cl

Origin of Product

United States

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